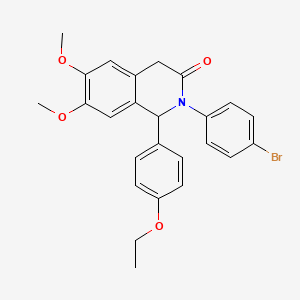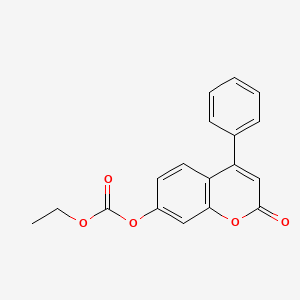![molecular formula C17H17Cl2NO2S B5149958 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research due to its potential to inhibit Rho signaling pathways. Rho signaling pathways play a critical role in various cellular processes, including cell migration, cell proliferation, and cytoskeletal organization.
作用机制
CCG-1423 inhibits Rho signaling pathways by binding to the Rho GTPases and preventing their activation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and deactivated by GTPase-activating proteins (GAPs). CCG-1423 prevents the binding of GEFs to Rho GTPases, thereby inhibiting their activation. It also prevents the binding of GAPs to Rho GTPases, thereby preventing their deactivation.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. It inhibits cell migration and invasion by inhibiting the Rho signaling pathways that are critical for these processes. It also inhibits cell proliferation by inducing cell cycle arrest and apoptosis. CCG-1423 has been shown to have anti-tumor activity in various cancer cell lines and xenograft models. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for Rho GTPases and does not affect other signaling pathways. It has been extensively studied and has a well-established mechanism of action. However, CCG-1423 also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of CCG-1423. One direction is to study its effectiveness in combination with other inhibitors or chemotherapeutic agents. Another direction is to study its effectiveness in animal models of cancer and inflammation. It would also be interesting to study its effectiveness in combination with immunotherapy agents. Additionally, further studies are needed to understand the long-term effects of CCG-1423 on cellular processes and its potential for clinical use.
合成方法
CCG-1423 can be synthesized using a multi-step process. The first step involves the synthesis of 3-chlorobenzyl mercaptan, which is then reacted with 2-bromoethyl acetate to obtain the intermediate product. The intermediate product is then reacted with 4-chlorophenol to obtain the final product, CCG-1423. The synthesis method has been optimized to obtain high yield and purity of the final product.
科学研究应用
CCG-1423 has been widely used in scientific research to study the role of Rho signaling pathways in various cellular processes. It has been shown to inhibit RhoA, RhoB, and RhoC, which are members of the Rho GTPase family. CCG-1423 has been used to study the effect of Rho signaling pathways on cell migration, cell proliferation, and cytoskeletal organization. It has also been used to study the role of Rho signaling pathways in cancer progression and metastasis.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c18-14-4-6-16(7-5-14)22-11-17(21)20-8-9-23-12-13-2-1-3-15(19)10-13/h1-7,10H,8-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOUYOJQZHNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)
![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)

![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)